4,4'-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid
Description
4,4'-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid is a fluorinated aromatic compound featuring a central ethane-1,1-diyl core substituted with two trifluoromethyl groups and a 4-fluorophenyl moiety. The molecule is further functionalized with benzoic acid groups at the 4,4' positions. Its structural complexity makes it relevant in materials science (e.g., metal-organic frameworks, MOFs) and pharmaceutical research .
Properties
CAS No. |
918933-63-8 |
|---|---|
Molecular Formula |
C22H14F4O4 |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
4-[1-(4-carboxyphenyl)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]benzoic acid |
InChI |
InChI=1S/C22H14F4O4/c23-18-11-9-17(10-12-18)21(22(24,25)26,15-5-1-13(2-6-15)19(27)28)16-7-3-14(4-8-16)20(29)30/h1-12H,(H,27,28)(H,29,30) |
InChI Key |
HDPHKQMPNYMOJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(C2=CC=C(C=C2)C(=O)O)(C3=CC=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid typically involves the reaction of 4-fluorobenzaldehyde with trifluoroacetic acid in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled temperature conditions . The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, KOtBu in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4,4’-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid has several applications in scientific research:
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,4’-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorophenyl groups contribute to its ability to modulate enzyme activity and receptor binding. These interactions can lead to changes in cellular signaling pathways and metabolic processes, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s distinct attributes are best understood through comparison with analogous fluorinated and aromatic systems. Below is a detailed analysis:
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties of Comparable Compounds
Key Comparative Insights
Fluorine Content and Lipophilicity: The target compound’s trifluoroethyl and 4-fluorophenyl groups enhance lipophilicity compared to non-fluorinated analogs like LECy . The cyclohexyl derivative () combines fluorine and a trifluoromethyl group, offering balanced lipophilicity and metabolic stability for drug design .
Coordination Chemistry :
- The dibenzoic acid groups in the target compound enable coordination with metal ions (e.g., Cu²⁺, Zn²⁺), similar to 4,4'-[1,4-phenylenebis(ethyne-2,1-diyl)]dibenzoic acid, which forms rigid MOFs for gas storage .
- In contrast, LECy’s cyanate groups polymerize into thermoset resins, lacking metal-binding capability .
Structural Rigidity vs. Flexibility :
- Ethyne-linked dibenzoic acids () exhibit high rigidity due to conjugated triple bonds, favoring electronic applications. The target compound’s ethane-1,1-diyl core allows moderate flexibility, suitable for dynamic MOF frameworks .
- Cyclohexyl derivatives () introduce conformational flexibility, impacting binding interactions in biological systems .
Pharmaceutical Potential
- Drug Design: Fluorine’s role in enhancing bioavailability is evident in similar compounds, such as 2-{4,4-difluoro-1-[4-(trifluoromethyl)phenyl]cyclohexyl}acetic acid, which shows improved metabolic stability over non-fluorinated analogs .
Biological Activity
4,4'-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid (CAS No. 86222840) is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, highlighting its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4,4'-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid can be represented as follows:
- Molecular Formula : C24H14O4
- Molecular Weight : 374.36 g/mol
- InChI Key : JZVCTBOLKJQFQG-UHFFFAOYSA-N
Biological Activity Overview
Recent studies have indicated that compounds containing fluorinated phenyl groups exhibit significant biological activities. The presence of trifluoromethyl groups in the structure is known to enhance lipophilicity and metabolic stability, which can contribute to increased biological activity.
Antimicrobial Activity
Research has shown that fluorinated compounds often possess potent antimicrobial properties. For example:
- Study Findings : In a study examining various fluorinated compounds, analogues with trifluoromethyl groups demonstrated enhanced activity against Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising inhibition zones .
| Compound | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| 4,4'-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid | 20 | 125 |
| Control (Ketoconazole) | 25 | 0.5 |
Structure-Activity Relationship (SAR)
The SAR studies reveal that the introduction of electron-withdrawing groups like trifluoromethyl significantly enhances the antibacterial activity of the compound. The presence of multiple fluorine atoms appears to optimize the interaction between the compound and bacterial cell membranes.
Case Studies
Several case studies have been conducted to evaluate the efficacy of 4,4'-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid:
- In Vitro Studies : In vitro assays demonstrated that this compound exhibits significant antifungal activity against Candida albicans with an MIC of 125 µg/mL. The compound's effectiveness was compared with standard antifungal agents .
- Docking Studies : Molecular docking studies indicated that the compound interacts effectively with key enzymes involved in bacterial cell wall synthesis. These interactions were analyzed using various protein targets such as DNA-gyrase B and topoisomerase IV .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
